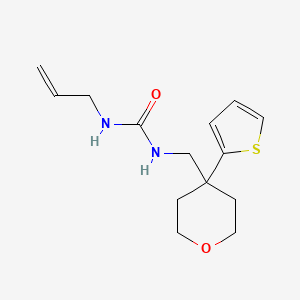

![molecular formula C18H20N2O5 B2586917 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea CAS No. 1798515-37-3](/img/structure/B2586917.png)

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

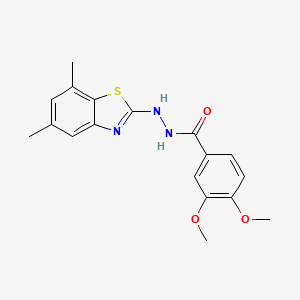

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea, also known as BMU-1, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. In

Scientific Research Applications

Synthesis Applications

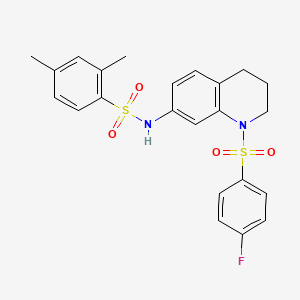

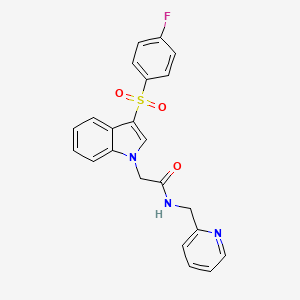

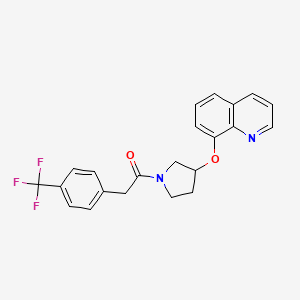

Urea derivatives are pivotal in the synthesis of various chemical compounds. For instance, the study by Thalluri et al. (2014) demonstrates the utility of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement for synthesizing ureas from carboxylic acids. This process highlights the versatility of urea derivatives in chemical synthesis, offering efficient pathways without racemization under mild conditions, showcasing environmental friendliness and cost-effectiveness (Thalluri et al., 2014).

Biochemical Evaluation

In biochemical research, flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas have been synthesized and evaluated for their antiacetylcholinesterase activity, indicating the role of urea derivatives in developing potential therapeutic agents. This research emphasizes the optimization of spacer length between pharmacophoric units for enhanced inhibitory activities, suggesting that similar structural considerations could be relevant for the compound (Vidaluc et al., 1995).

Inhibition Activities

Furthermore, urea derivatives have been explored for their inhibitory activities against specific enzymes. For example, a series of 2-substituted benzofuran hydroxyamic acids, acting as rigid analogs of simple phenyl hydroxamates, were synthesized and evaluated for their in vitro and in vivo 5-lipoxygenase inhibitory activity. This study underscores the potential of urea derivatives in modulating enzyme activities, which could be an area of interest for the specific compound under discussion (Ohemeng et al., 1994).

Drug Delivery Applications

Urea derivatives also find applications in drug delivery systems. A novel strategy involving the reversible attachment of methoxypoly(ethylene glycol) to amino-containing substrates via a benzyl carbamate linkage indicates the role of urea compounds in enhancing drug delivery methodologies. Such approaches could potentially improve the solubility, stability, and bioavailability of drugs, highlighting another area where the specific urea compound might find application (Zalipsky et al., 1999).

properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5/c1-22-14-6-4-3-5-13(14)17(23-2)10-19-18(21)20-12-7-8-15-16(9-12)25-11-24-15/h3-9,17H,10-11H2,1-2H3,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OALWTKBBYDHCKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(CNC(=O)NC2=CC3=C(C=C2)OCO3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2586841.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2586845.png)

![3-((Methylamino)methyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2586849.png)

![7-(4-bromophenyl)-2-(furan-2-yl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2586853.png)

![7-Methyl-2-[(2-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2586854.png)